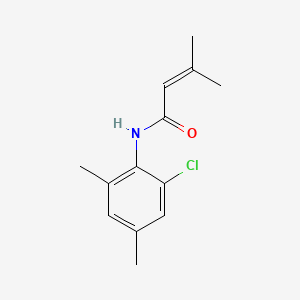

![molecular formula C16H17N3OS B5628855 N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-methylbutanamide](/img/structure/B5628855.png)

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-methylbutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-methylbutanamide is a member of the imidazo[2,1-b]thiazole class, which is known for its diverse range of biological activities and chemical properties. The structural uniqueness of this class lies in the fusion of an imidazole ring to a thiazole ring, creating a compound with significant potential in various scientific fields, excluding drug use and dosage as well as drug side effects for this analysis.

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives typically involves the reaction of suitable precursors that include amino-thiazoles and bromo-ketones or equivalent functional groups to assemble the core structure. An example includes the work by Potikha & Brovarets (2020), who proposed a method for assembling the imidazo[2,1-b][1,3]thiazole system based on the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles (Potikha & Brovarets, 2020).

Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazole derivatives, including the spatial arrangement and bond angles, significantly impacts their chemical reactivity and physical properties. Li (2004) provides an insight into the crystal structure of a closely related compound, showcasing the planarity of the imidazothiadiazole moiety and its angular relationships with attached phenyl groups (Li, 2004).

Chemical Reactions and Properties

Imidazo[2,1-b]thiazoles undergo various chemical reactions, highlighting their reactivity towards different chemical agents. The work by Hao et al. (2014) demonstrates the copper(I)-catalyzed tandem reaction of o-alkynylphenyl isothiocyanates with isocyanides to efficiently assemble 5H-benzo[d]imidazo[5,1-b][1,3]thiazines, illustrating the versatile reactivity of the imidazo[2,1-b]thiazole scaffold (Hao, Zeng, & Cai, 2014).

Safety and Hazards

The safety and hazards of compounds with imidazo[2,1-b][1,3]thiazole scaffold can vary. For instance, “(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride” is classified as Acute Tox. 3 Oral - Eye Irrit. 2 and is considered a combustible, acute toxic Cat.3 / toxic compound causing chronic effects .

Orientations Futures

Imidazo[2,1-b][1,3]thiazoles have been identified as structural motifs in many pharmacologically important compounds . They have shown potential in various biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Therefore, the future directions in the research of these compounds could involve further exploration of their biological activities and potential applications in medicine .

Propriétés

IUPAC Name |

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-methylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3OS/c1-11(2)8-15(20)17-13-5-3-4-12(9-13)14-10-19-6-7-21-16(19)18-14/h3-7,9-11H,8H2,1-2H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXQYGLLOLNREPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=CC=CC(=C1)C2=CN3C=CSC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-methylbutanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(cyclopropylcarbonyl)-N-methyl-N-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}-4-piperidinecarboxamide](/img/structure/B5628784.png)

![1-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]-3,3-diphenylpiperidine](/img/structure/B5628807.png)

![1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5628818.png)

![(1S*,5R*)-3-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)carbonyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5628836.png)

![2-[(2,3,6-trichlorobenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B5628842.png)

![(1R*,5R*)-6-(2-ethylisonicotinoyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5628850.png)

![3-(5-{3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]propyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5628858.png)

![2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B5628868.png)

![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N,3-dimethyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5628880.png)

![methyl 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B5628884.png)